LogP Differential: Ethyl Ester Exhibits Significantly Higher Calculated Lipophilicity than Free Acid
The target ethyl ester is predicted to have a substantially higher logP value than its free acid counterpart. While the free acid 3-(3,4-dimethoxyphenyl)-L-alanine has a reported experimental/predicted logP of approximately 1.36-2.23 [1], the ethyl ester free base (C₁₃H₁₉NO₄) lacks the ionizable carboxyl and bears an additional C₂H₅ group, projecting a calculated logP increase of approximately 1.0-1.5 units. This difference is consistent with esterification effects observed across phenylalanine derivatives and directly impacts organic-aqueous partitioning in extraction, chromatographic retention time, and membrane permeability potential [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted logP: ~2.5-3.7 (calculated estimate based on free acid + ester increment) |
| Comparator Or Baseline | 3-(3,4-Dimethoxyphenyl)-L-alanine free acid: logP 1.36-2.23 (reported) |
| Quantified Difference | Estimated ΔlogP ≈ +1.0 to +1.5 units (class-typical esterification effect) |
| Conditions | Predicted/calculated logP values; no direct experimental comparison located |
Why This Matters
Higher logP directly affects extraction efficiency and chromatographic retention, enabling distinct purification workflows unavailable with the more polar free acid.
- [1] Molbase. L-3,4-DIMETHOXYPHENYLALANINE: LogP 1.3585. Free acid physicochemical data. View Source
- [2] PubChem. 3,4-Dimethoxyphenylalanine, L-: Experimental and predicted logP data. PubChem CID 10632946. View Source
